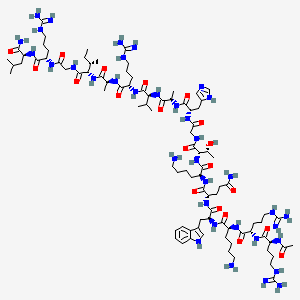

Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2 erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die schrittweise Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kopplung: Jede Aminosäure wird unter Verwendung von Aktivierungsmitteln wie HBTU oder DIC an die wachsende Kette gekoppelt.

Entschützung: Die temporären Schutzgruppen an den Aminosäuren werden unter Verwendung von TFA entfernt.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und mittels HPLC gereinigt.

Industrielle Produktionsmethoden

In der industriellen Produktion dieses Peptids können automatisierte Peptidsynthesizer eingesetzt werden, die den SPPS-Prozess optimieren. Die großtechnische Produktion erfordert auch strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Peptids sicherzustellen.

Eigenschaften

Molekularformel |

C91H156N36O20 |

|---|---|

Molekulargewicht |

2074.4 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide |

InChI |

InChI=1S/C91H156N36O20/c1-11-48(6)71(85(145)110-43-68(131)116-58(27-19-35-106-89(98)99)78(138)123-64(73(95)133)38-46(2)3)126-75(135)50(8)113-76(136)61(28-20-36-107-90(100)101)122-87(147)70(47(4)5)125-74(134)49(7)114-83(143)66(40-54-42-104-45-112-54)117-69(132)44-111-86(146)72(51(9)128)127-82(142)60(25-15-17-33-93)119-81(141)63(30-31-67(94)130)121-84(144)65(39-53-41-109-56-23-13-12-22-55(53)56)124-80(140)59(24-14-16-32-92)118-79(139)62(29-21-37-108-91(102)103)120-77(137)57(115-52(10)129)26-18-34-105-88(96)97/h12-13,22-23,41-42,45-51,57-66,70-72,109,128H,11,14-21,24-40,43-44,92-93H2,1-10H3,(H2,94,130)(H2,95,133)(H,104,112)(H,110,145)(H,111,146)(H,113,136)(H,114,143)(H,115,129)(H,116,131)(H,117,132)(H,118,139)(H,119,141)(H,120,137)(H,121,144)(H,122,147)(H,123,138)(H,124,140)(H,125,134)(H,126,135)(H,127,142)(H4,96,97,105)(H4,98,99,106)(H4,100,101,107)(H4,102,103,108)/t48-,49-,50-,51+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-/m0/s1 |

InChI-Schlüssel |

YFISADBGYMWYBQ-WFTPRFDUSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C |

Kanonische SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production also requires rigorous quality control measures to ensure the purity and consistency of the peptide.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Tryptophan- und Histidinreste können unter bestimmten Bedingungen oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können unter Verwendung von Mitteln wie DTT reduziert werden.

Substitution: Aminosäurereste können durch andere Reste substituiert werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol.

Substitution: Fmoc-geschützte Aminosäuren und Kupplungsmittel wie HBTU.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von oxidierten Tryptophanderivaten führen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren oder Enzymen. Das Peptid kann Signalwege durch Bindung an diese Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Signalwege und Zielstrukturen hängen vom jeweiligen Kontext und der Anwendung des Peptids ab.

Wirkmechanismus

The mechanism of action of Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2: weist Ähnlichkeiten zu anderen argininreichen Peptiden auf, wie z. B.:

Einzigartigkeit

Die Einzigartigkeit von Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2 liegt in seiner spezifischen Sequenz und den daraus resultierenden strukturellen und funktionellen Eigenschaften.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.